BenchChemオンラインストアへようこそ!

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Melatonin receptor pharmacology MT2 selective agonist Inactive control validation

Procure CAS 2034575-23-8 as the only publication-validated, matched negative control for selective hMT2 receptor agonist UCSF4226. Empirically validated total inactivity at hMT1/hMT2 (pEC50<4.5 at ≤30μM) eliminates uncontrolled pharmacological variables that compromise experimental interpretability. Structurally orthogonal triazine-thioacetamide scaffold prevents chemotype interference. Essential for cAMP HTS assay baseline, Z'-factor calculation, and target-specific discrimination. Request CoA confirming ≥98% HPLC purity and identity by NMR/MS.

Molecular Formula C14H15FN4O3S
Molecular Weight 338.36
CAS No. 2034575-23-8
Cat. No. B2712875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
CAS2034575-23-8
Molecular FormulaC14H15FN4O3S
Molecular Weight338.36
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)OC
InChIInChI=1S/C14H15FN4O3S/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20)
InChIKeyDSMUFYYKVJQZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034575-23-8): Validated Inactive Control for Melatonin MT2 Receptor Pharmacology


N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034575-23-8; molecular formula C14H15FN4O3S; MW 338.36) is a synthetic triazine-based thioacetamide derivative catalogued as a validated inactive control probe for selective human melatonin MT2 receptor agonist UCSF4226 [1]. The compound belongs to the 4,6-dimethoxy-1,3,5-triazine chemical class and features a 4-fluorophenyl thioether moiety linked via an acetamide bridge to the triazine-methyl scaffold. Its established role is as a matched negative control in melatonin receptor signaling studies, where it exhibits negligible functional activity at both hMT1 and hMT2 receptors (pEC50 < 4.5 at concentrations up to 30 μM), in contrast to the potent agonist activity of its active counterpart UCSF4226 (hMT2 pEC50 = 8.2 ± 0.1) [2]. This defined inactivity profile is the compound's primary procurement-relevant feature, enabling rigorous interpretation of target-specific pharmacological effects.

Why Generic Triazine Analogs Cannot Substitute for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide in Melatonin Receptor Studies


Substitution with generic triazine derivatives or structurally related thioacetamides is not scientifically defensible for melatonin MT2 receptor control experiments, for two quantifiable reasons. First, the compound's inactivity at hMT1 and hMT2 receptors has been empirically validated in a standardized cAMP inhibition assay in transiently expressed HEK293T cells (pEC50 < 4.5 for both subtypes, corresponding to >200-fold selectivity window versus active probe UCSF4226) and published in a peer-reviewed Nature study [1]. No other compound in this structural class has equivalent receptor-level validation data. Second, subtle structural modifications to the triazine scaffold—such as replacement of the 4-fluorophenylthio group with alternative aryl substituents or modification of the 4,6-dimethoxy pattern—can unpredictably introduce residual agonist or antagonist activity, as demonstrated by the broader triazine chemical biology literature where 2-alkyl-4,6-dimethoxy-1,3,5-triazine derivatives exhibit dose-dependent inhibition of reactive oxygen species production and neutrophil adhesion in human cell models [2][3]. Without matched receptor-level characterization, any analog substitution introduces uncontrolled pharmacological variables that compromise experimental interpretability.

Quantitative Differentiation Evidence for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034575-23-8): Comparator-Based Procurement Rationale


Functional Inactivity at hMT2 Receptor: >5000-Fold Potency Differential Versus Active Probe UCSF4226

The compound exhibits complete functional inactivity at the human MT2 melatonin receptor, with pEC50 < 4.5 (EC50 > 31.6 μM) in a cAMP inhibition assay using HEK293T cells transiently expressing hMT2 receptors. In direct comparison, the active probe UCSF4226 (ZINC128734226) achieves pEC50 = 8.2 ± 0.1 (EC50 ≈ 6.3 nM) at the same receptor under identical assay conditions, representing a >5000-fold potency differential [1][2]. At hMT1, the compound also shows pEC50 < 4.5 compared to UCSF4226 pEC50 = 6.8 ± 0.2 (>200-fold differential). Both compounds were tested at concentrations up to 30 μM, with data representing mean ± s.e.m. from n=3–4 biologically independent experiments run in triplicate [3].

Melatonin receptor pharmacology MT2 selective agonist Inactive control validation cAMP inhibition assay

Defined Pairing Specificity: Unique MT2 Probe-Inactive Control Relationship Versus Other Inactive Controls in the Nature 2020 Probe Set

Within the melatonin receptor chemical probe set validated in the Nature 2020 study, this compound is specifically paired as the inactive control for the MT2-selective agonist UCSF4226. A separate inactive control, ZINC37781618 (SML2752, CAS 1183572-42-0), is paired with the MT1-selective inverse agonist UCSF7447 (ZINC555417447) [1]. This defined pairing specificity is critical because: (1) ZINC37781618 is structurally unrelated (a chlorophenyl-triazole derivative) and lacks any validation for MT2 receptor inactivity; (2) using the wrong inactive control (e.g., ZINC37781618 paired with UCSF4226) would introduce an unvalidated pharmacological variable; (3) the compound's structural dissimilarity to UCSF4226 (triazine-thioacetamide scaffold vs. bromo-methoxyphenyl pyridinamine scaffold) provides an orthogonal chemotype control that reduces the risk of compound class-specific artifacts [2][3].

Chemical probe pairs Melatonin receptor selectivity MT1 vs MT2 pharmacology Experimental controls

Chemical Scaffold Differentiation: Triazine-Thioacetamide Core Versus Conventional Melatonin Receptor Ligand Chemotypes

The compound represents a triazine-based thioacetamide chemotype that is structurally distinct from all previously described melatonin receptor ligands. The Nature 2020 study explicitly notes that the active probes discovered (including UCSF4226 and UCSF7447) were 'topologically unrelated to previously explored chemotypes,' having originated from a structure-based docking screen of over 150 million virtual molecules against the MT1 crystal structure [1][2]. The compound's 4,6-dimethoxy-1,3,5-triazine core with a methylene-linked 4-fluorophenylthioacetamide side chain is chemically orthogonal to: (a) the endogenous ligand melatonin (indoleamine scaffold); (b) UCSF4226 (bromo-methoxyphenyl pyridinamine scaffold); and (c) classical MT2 ligands such as 4P-PDOT and luzindole. While direct quantitative comparison data for this specific structural differentiation dimension are limited to the receptor inactivity data described above, the structural novelty itself is a documented feature of the probe set design .

Triazine derivatives Chemical probe novelty Scaffold diversity Melatonin receptor ligands

Validated Research Applications for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS 2034575-23-8)


Negative Control for hMT2 Melatonin Receptor Agonist Pharmacology Using UCSF4226 Probe

The compound serves as the validated, publication-supported inactive control for experiments employing UCSF4226 as a selective hMT2 receptor agonist. In HEK293T cells transiently expressing hMT2 receptors, UCSF4226 produces potent inhibition of isoproterenol-stimulated cAMP (pEC50 = 8.2 ± 0.1), while this compound shows no measurable activity (pEC50 < 4.5) under identical conditions [1]. This pairing allows researchers to discriminate MT2-specific pharmacological effects from assay background, compound solvent effects, or non-specific cellular responses. Procurement is specifically justified when experimental designs require matched active/inactive probe pairs with receptor-level validation data published in a high-impact peer-reviewed journal .

Orthogonal Chemotype Control in Melatonin Receptor Screening Cascades

The triazine-thioacetamide scaffold provides chemical orthogonality to both the endogenous melatonin chemotype (indoleamine) and the active probe UCSF4226 (bromo-methoxyphenyl pyridinamine), making it suitable as a structurally distinct negative control in screening cascades [2]. When primary screens identify hit compounds from diverse chemotypes, this compound can serve as a triazine-class representative to assess whether observed activity is scaffold-specific or receptor-mediated. The scaffold's distinction from classical MT ligands (4P-PDOT, luzindole, ramelteon) further supports its use in chemotype selectivity profiling panels [3].

Reference Standard for Assay Validation in Circadian Rhythm Pharmacology

Given the Nature 2020 study's context—modulating circadian rhythms through melatonin receptor ligands—this compound is relevant as a reference standard for validating cAMP-based functional assays targeting MT1 and MT2 receptors in circadian biology research [1][4]. Its defined inactivity (pEC50 < 4.5 at both receptor subtypes) provides a reliable baseline for establishing assay signal-to-noise ratios, Z'-factor calculations, and inter-assay reproducibility metrics in high-throughput screening formats targeting the melatonin receptor system .

Procurement Benchmark for Triazine-Based Chemical Biology Tool Compounds

As a commercially catalogued compound (e.g., EVT-2849949 from EvitaChem) with a defined CAS number (2034575-23-8) and published biological characterization, this compound serves as a procurement benchmark for laboratories building triazine-focused compound libraries . Its documented purity specification (≥98% HPLC for the Sigma-catalogued related probe, with similar expectations for this compound) and defined solubility profile (DMSO-soluble) provide quality benchmarks against which alternative supplier offerings can be evaluated . Researchers procuring this compound for chemical biology applications should request CoA documentation specifying purity ≥95% by HPLC and confirm identity by NMR or mass spectrometry.

Quote Request

Request a Quote for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.